1-{4-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}ethan-1-one
Description
Properties
IUPAC Name |
1-[4-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-14(25)15-3-5-16(6-4-15)20(26)23-9-11-24(12-10-23)21-22-18-8-7-17(27-2)13-19(18)28-21/h3-8,13H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEPCZGSDHLLQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{4-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}ethan-1-one typically involves multiple steps:
Starting Materials: The synthesis begins with substituted 2-amino benzothiazoles and N-phenyl anthranilic acid.
Intermediate Formation: The intermediate compounds, substituted N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides, are formed by coupling the starting materials.
Final Derivatives: These intermediates are then treated with 1-(2-chloroethyl)piperidine hydrochloride to yield the final product.
Chemical Reactions Analysis
Benzothiazole Ring Reactivity
The 6-methoxybenzothiazole moiety enables electrophilic substitution and nucleophilic displacement reactions.
Electrophilic Aromatic Substitution
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Nitration : The electron-rich benzothiazole ring undergoes nitration at the 5-position under mixed acid conditions (HNO₃/H₂SO₄), yielding 5-nitro derivatives. Meta-directing effects of the thiazole sulfur and methoxy group influence regioselectivity .
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Halogenation : Bromination with Br₂/FeBr₃ selectively substitutes at the 4-position.
Nucleophilic Displacement
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The 2-position thiazole nitrogen participates in nucleophilic substitutions. For example, reaction with alkyl halides (e.g., CH₃I) in basic conditions forms quaternary ammonium salts, enhancing water solubility.
Piperazine-Carboxamide Linkage Reactions
The piperazine ring and adjacent carbonyl group enable acyl transfer and ring functionalization.
Acylation and Alkylation
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Acylation : The secondary amine in piperazine reacts with acyl chlorides (e.g., acetyl chloride) to form tertiary amides. Microwave-assisted synthesis improves yields (~85%).
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Alkylation : Treatment with alkyl halides (e.g., ethyl bromide) in DMF forms N-alkylated piperazine derivatives, often requiring catalytic KI.
Hydrolysis
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The carboxamide bond hydrolyzes under acidic (HCl/H₂O, reflux) or basic (NaOH/EtOH, 60°C) conditions, cleaving the piperazine-phenyl linkage.
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acylation | AcCl, DCM, RT | N-Acetylpiperazine | 78% | |
| Hydrolysis | 6M HCl, reflux | Carboxylic acid | 92% |
Acetylphenyl Group Reactivity
The acetyl group participates in condensation and reduction reactions.
Knoevenagel Condensation
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Reacts with aldehydes (e.g., benzaldehyde) in the presence of piperidine to form α,β-unsaturated ketones .
Reduction
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NaBH₄ in MeOH reduces the ketone to a secondary alcohol, while catalytic hydrogenation (H₂/Pd-C) fully reduces the acetyl to an ethyl group .
Cross-Coupling Reactions
The aryl group facilitates Suzuki-Miyaura couplings:
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Reaction with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis forms biaryl derivatives, useful for structural diversification .
Biological Activity Modulation
Derivatives synthesized via these reactions show enhanced pharmacological properties:
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Antimicrobial activity : N-alkylated piperazine analogs exhibit MIC values of 2–8 µg/mL against S. aureus.
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Anticancer potential : Biaryl derivatives demonstrate IC₅₀ = 1.35–4.00 µM in in vitro models .
This compound’s multifunctional design allows tailored modifications for drug discovery, particularly in antimicrobial and anticancer therapies. Further studies should explore its interactions with biological targets like DNA topoisomerases and kinase enzymes .
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent. Specifically, derivatives of benzothiazole have shown inhibitory activities against viruses such as Middle East respiratory syndrome coronavirus (MERS-CoV). For example, a related compound demonstrated a 50% inhibition concentration (IC50) of 0.09 μM, indicating strong antiviral potential that warrants further investigation for drug development against MERS-CoV .
Anticonvulsant Activity
The compound's structural analogs have been evaluated for anticonvulsant properties using the maximal electroshock seizure (MES) model in animal studies. Certain derivatives exhibited significant anticonvulsant effects comparable to standard drugs like phenytoin, suggesting that modifications to the piperazine and benzothiazole components could enhance therapeutic efficacy .
Antimicrobial Properties
Research into related piperazine derivatives has indicated broad-spectrum antimicrobial activity. Compounds derived from similar structures have shown effectiveness against various bacterial strains, highlighting their potential utility in treating infections .
Fungicidal Activity
The compound has been explored for its fungicidal properties. Research indicates that certain derivatives exhibit enhanced activity against fungal pathogens, making them candidates for agricultural applications to protect crops from fungal diseases . These findings suggest that the compound could play a role in developing novel fungicides that are more effective than existing options.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-{4-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}ethan-1-one involves its interaction with molecular targets such as cyclooxygenase enzymes (COX-1 and COX-2). The compound inhibits these enzymes, reducing the production of pro-inflammatory mediators . Molecular docking studies have shown that the compound binds effectively to the active sites of these enzymes, supporting its anti-inflammatory properties .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogues
Pharmacological and Physicochemical Properties
Target Compound vs. G856-8982
- Structural Divergence: The target compound’s piperazine-carbonyl-phenyl linker replaces G856-8982’s direct piperazine-phenylethanone bond. This carbonyl group may enhance hydrogen-bonding interactions with enzymes or receptors, as seen in other piperazine-carbonyl derivatives .
- Lipophilicity: The methoxy-benzothiazole and acetylated phenyl groups in the target compound increase molecular weight (385.45 g/mol vs.
Target Compound vs. Fluorophenyl Analogue (BF22546)
- Substituent Effects: The 4-fluorophenyl group in BF22546 introduces electronegativity, which may alter metabolic stability and target binding compared to the non-halogenated phenyl group in the target compound .
- Linker Flexibility : The absence of a carbonyl linker in BF22546 could restrict conformational adaptability, limiting interactions with deep binding pockets.
Target Compound vs. Amino-Benzothiazole Derivatives
- Functional Group Impact: Compounds like 1-{4-[(1,3-benzothiazol-2-yl)amino]phenyl}ethan-1-one lack the piperazine moiety, reducing their ability to engage with ion channels or GPCRs commonly targeted by piperazine-containing drugs .
Biological Activity
The compound 1-{4-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}ethan-1-one is a benzothiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on various studies, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 431.5 g/mol. The compound features a piperazine moiety linked to a benzothiazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H21N3O4S |
| Molecular Weight | 431.5 g/mol |
| LogP | 3.3354 |
| Polar Surface Area | 54.282 Ų |
| Hydrogen Bond Acceptors | 5 |
Antimicrobial Activity
Research has indicated that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to This compound have shown activity against various bacterial strains and fungi. In one study, derivatives of benzothiazole were synthesized and tested against Escherichia coli and Staphylococcus aureus, demonstrating promising antibacterial effects with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
Antitubercular Activity
A specific focus has been placed on the antitubercular activity of similar compounds. For example, a series of substituted benzothiazole derivatives were evaluated against Mycobacterium tuberculosis H37Ra, with some compounds exhibiting IC50 values as low as 1.35 µM. This suggests that This compound may possess similar efficacy .
Structure-Activity Relationship (SAR)
The biological activity of benzothiazole derivatives often correlates with their structural features. Modifications in the piperazine ring or the introduction of electron-donating groups such as methoxy have been shown to enhance biological activity. Studies indicate that the presence of the methoxy group at the 6-position on the benzothiazole ring plays a crucial role in increasing potency against various targets .
Study 1: Antimicrobial Screening
In a comprehensive antimicrobial screening study, several benzothiazole derivatives were tested for their effectiveness against common pathogens. The results showed that modifications to the piperazine moiety significantly influenced antimicrobial activity, with specific substitutions leading to enhanced efficacy .
Study 2: Antitubercular Efficacy
A recent investigation into novel antitubercular agents highlighted several derivatives with promising activity against Mycobacterium tuberculosis. Among these, compounds with similar structural motifs to This compound demonstrated IC90 values indicating strong potential for further development .
Q & A
Basic: What are the recommended synthetic routes for 1-{4-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}ethan-1-one, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves condensation reactions between key intermediates. For example:
- Step 1 : Prepare the benzothiazole-piperazine fragment (e.g., via hydrazine condensation with 6-methoxy-1,3-benzothiazole derivatives) .
- Step 2 : Couple this fragment to a carbonyl-containing aryl group (e.g., 4-acetylphenyl) using a benzoyl chloride intermediate in dichloromethane (DCM) with a base like N,N-diisopropylethylamine to activate the reaction .
- Optimization Strategies :
- Solvent Choice : Glacial acetic acid (for cyclization) or DMF (for acylations) improves solubility and reaction efficiency .
- Catalysts : Microwave-assisted synthesis (e.g., 80°C in DMF with K₂CO₃) reduces reaction time from hours to minutes .
- Purification : Recrystallization from ethanol-water mixtures enhances purity .
Basic: Which spectroscopic and crystallographic techniques are critical for confirming the compound’s structure?
Methodological Answer:
- 1H/13C NMR : Identifies proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons in benzothiazole at δ 7.0–8.5 ppm) and carbonyl carbons (δ ~170 ppm) .
- IR Spectroscopy : Confirms carbonyl (C=O stretch at ~1650–1700 cm⁻¹) and benzothiazole C-N stretches (~1500 cm⁻¹) .
- X-Ray Crystallography : Resolves 3D conformation, as demonstrated for analogous benzothiazole-pyrazoline hybrids (e.g., bond angles and torsion angles in the piperazine ring) .
Advanced: How can researchers address contradictions in reported reaction yields or byproduct profiles for similar piperazine-carbonyl derivatives?
Methodological Answer:
Contradictions often arise from:
- Stoichiometric Imbalances : Excess benzoyl chloride (1.2 equiv) improves coupling efficiency but may increase acylated byproducts .
- Reaction Monitoring : Use TLC (ethyl acetate/hexane, 5:1) or HPLC to detect intermediates and optimize reaction termination .
- Byproduct Mitigation :
Advanced: What computational and experimental strategies are used to study structure-activity relationships (SAR) for this compound’s pharmacological potential?
Methodological Answer:
- Substituent Variation : Modify the 6-methoxy group on the benzothiazole (e.g., replace with Cl or NO₂) to assess electronic effects on bioactivity .
- Docking Studies : Use software (e.g., AutoDock) to model interactions with targets like tyrosine kinases or serotonin receptors. For example, the piperazine-carbonyl moiety may hydrogen-bond with active-site residues .
- In Vitro Assays : Test cytotoxicity (MTT assay) and receptor binding (radioligand displacement) for derivatives. A study on analogous compounds showed IC₅₀ values <10 µM against breast cancer cell lines .
Advanced: How can researchers resolve discrepancies in melting points or spectral data between synthesized batches?
Methodological Answer:
- Purity Analysis : Use differential scanning calorimetry (DSC) to detect polymorphic forms or solvates. For example, a 5°C variation in melting points may indicate residual solvent .
- Spectral Validation : Compare NMR data with literature (e.g., benzothiazole protons in CDCl₃ vs. DMSO-d₆ shifts) .
- Crystallization Conditions : Slow cooling (0.5°C/min) in ethanol-water yields larger, purer crystals versus rapid quenching .
Basic: What are the best practices for storing and handling this compound to ensure stability?
Methodological Answer:
- Storage : Keep in airtight containers under nitrogen at -20°C to prevent hydrolysis of the carbonyl group .
- Handling : Use anhydrous solvents (e.g., DCM dried over molecular sieves) during reactions to avoid side reactions with moisture .
Advanced: How can researchers design analogs to improve metabolic stability without compromising activity?
Methodological Answer:
- Bioisosteric Replacement : Replace the methoxy group with a methylsulfonyl group to reduce Phase I metabolism while maintaining hydrogen-bonding capacity .
- Prodrug Strategies : Introduce ester moieties at the piperazine nitrogen to enhance solubility and slow hepatic clearance .
- Metabolic Profiling : Use liver microsomes (e.g., human CYP3A4 assays) to identify vulnerable sites (e.g., N-demethylation) .
Basic: What solvent systems are optimal for column chromatography purification of this compound?
Methodological Answer:
- Normal-Phase Silica : Use ethyl acetate/hexane (1:3 to 1:1 gradient) for polar byproducts .
- Reverse-Phase C18 : Methanol/water (70:30) resolves closely related impurities in acylated derivatives .
Advanced: How can researchers validate the compound’s biological activity against off-target effects?
Methodological Answer:
- Selectivity Screening : Test against a panel of 50+ kinases or GPCRs to identify off-target binding (e.g., hERG channel inhibition risks) .
- CRISPR-Cas9 Knockout : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .
Basic: What are the key steps for scaling up synthesis from milligram to gram quantities?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
